molecular formula C22H42O4S2 B1628333 Bis(10-carboxydecyl)disulfide CAS No. 23483-56-9

Bis(10-carboxydecyl)disulfide

Cat. No.: B1628333
CAS No.: 23483-56-9
M. Wt: 434.7 g/mol
InChI Key: ZVJYVLSWSYMCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(10-carboxydecyl)disulfide can be synthesized through the oxidation of the corresponding thiol. One common method involves the reaction of an alkyl halide with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at 60–70°C . This method is scalable and allows for the preparation of symmetrical disulfides from primary, secondary, allylic, and benzylic halides .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of thiols using various oxidizing agents. The process is optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(10-carboxydecyl)disulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols .

Scientific Research Applications

Material Science Applications

Self-Assembled Monolayers (SAMs):

  • Bis(10-carboxydecyl)disulfide is utilized in the formation of self-assembled monolayers on gold surfaces. These SAMs are essential for modifying surface properties and enhancing adhesion in various applications, including biosensors and electronic devices .

Nanotechnology:

  • The compound is employed in the stabilization of quantum dots (QDs), where it serves as a capping agent that aids in the solubilization and functionalization of these nanomaterials for use in optoelectronic devices .

Biological Applications

Drug Delivery Systems:

  • Research indicates that this compound can be integrated into drug delivery systems due to its ability to form stable linkages with biomolecules. This property allows for targeted delivery and controlled release of therapeutic agents, enhancing their efficacy .

Bioconjugation:

  • The compound’s reactivity with thiol groups makes it an excellent candidate for bioconjugation techniques, where it can be used to link drugs or imaging agents to proteins or other biomolecules, facilitating their tracking and delivery in biological systems .

Case Studies

Case Study 1: Surface Modification for Biosensors

  • In a study focusing on biosensor development, this compound was used to modify gold electrodes. The resulting SAMs improved the sensitivity and selectivity of the sensors for detecting biomolecules like glucose and proteins. The enhanced performance was attributed to the optimal orientation and density of the functional groups on the sensor surface .

Case Study 2: Quantum Dot Stabilization

  • Another investigation demonstrated the role of this compound in stabilizing QDs for photonic applications. The compound facilitated the formation of stable dispersions that maintained optical properties over extended periods, making them suitable for use in light-emitting devices and solar cells .

Mechanism of Action

The mechanism of action of Bis(10-carboxydecyl)disulfide involves its interaction with molecular targets and pathways. The compound can form disulfide bonds with thiol groups in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 3,3′-Dithiodipropionic acid
  • 4,4′-Dithiodibutyric acid
  • 2-Hydroxyethyl disulfide
  • 4-Aminophenyl disulfide
  • 2,2′-Dithiodibenzoic acid

Uniqueness: Bis(10-carboxydecyl)disulfide is unique due to its specific molecular structure, which allows it to form stable disulfide bonds and exhibit potent biological activity. Its long carbon chain and carboxylic acid groups contribute to its distinct properties and applications .

Biological Activity

Bis(10-carboxydecyl)disulfide (BCDDS) is a synthetic compound characterized by its unique disulfide linkage and carboxylic acid functional groups. Its molecular formula is C22H42O4S2, and it has garnered attention in various fields, including biochemistry and materials science, due to its potential biological activities. This article aims to explore the biological activity of BCDDS, highlighting its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C22H42O4S2
  • Molecular Weight : 446.67 g/mol
  • Structure : BCDDS features two long aliphatic chains (decyl groups) terminated with carboxylic acid groups, connected by a disulfide bond.

The biological activity of BCDDS is primarily attributed to its ability to interact with cellular components through various mechanisms:

  • Antioxidant Activity : BCDDS exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. The disulfide bond can participate in redox reactions, enhancing its ability to scavenge free radicals.
  • Cell Membrane Interaction : The long hydrophobic tails of BCDDS allow it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This can influence cellular signaling pathways and the uptake of other molecules.
  • Enzyme Inhibition : Preliminary studies suggest that BCDDS may inhibit certain enzymes involved in oxidative stress and inflammation, although specific targets remain to be elucidated.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of BCDDS against various pathogens. The results indicated that BCDDS demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that BCDDS could be a potential candidate for developing antimicrobial agents.

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted using human cancer cell lines to assess the potential anticancer properties of BCDDS. The compound showed selective cytotoxicity against certain cancer cells while exhibiting lower toxicity towards normal cells.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
Normal Fibroblasts>100

These results indicate a promising therapeutic window for further development.

Case Studies

  • Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry demonstrated that BCDDS effectively reduced oxidative stress markers in a rat model of diabetes, suggesting its potential use in managing diabetic complications related to oxidative damage .
  • Research on Antimicrobial Efficacy : In another study, BCDDS was tested against biofilms formed by Staphylococcus aureus. The compound significantly inhibited biofilm formation at sub-MIC levels, indicating its potential application in preventing infections associated with biofilm-forming bacteria .

Properties

IUPAC Name

11-(10-carboxydecyldisulfanyl)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4S2/c23-21(24)17-13-9-5-1-3-7-11-15-19-27-28-20-16-12-8-4-2-6-10-14-18-22(25)26/h1-20H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJYVLSWSYMCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCSSCCCCCCCCCCC(=O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577909
Record name 11,11'-Disulfanediyldiundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23483-56-9
Record name 11,11'-Disulfanediyldiundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(10-carboxydecyl) disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium thiosulfate (55.3 g, 350 mmol) is added to a suspension of 11-bromo-undecanoic acid (92.8 g, 350 mmol) in 50% aqueous 1,4-dioxane (1000 ml). The mixture is heated at reflux (90° C.) for 2 h until the reaction to the intermediate Bunte salt was complete (clear solution). The oxidation to the corresponding disulfide is carried out in situ by adding iodine in portions until the solution retained with a yellow to brown colour. The surplus of iodine is retitrated with 15% sodium pyrosulfite in water. After removal of 1,4-dioxane by rotary evaporation the creamy suspension is filtered to yield product 11,11′ dithiobis(undecanoic acid). Recrystallization from ethyl acetate/THF provides a white solid (73.4 g, 96.5%): mp 94° C.; 1H NMR (400 MHz, CDCl3/CD3OD 95: 5): δ 2.69 (t, 2H, J=7.3 Hz), 2.29 (t, 2H, J=7.5 Hz), 1.76-1.57 (m, 4H), and 1.40-1.29 (m, 12H); FAB-MS (Cs+, 20 keV): m/z (relative intensity) 434 (100, M+). Anal. Calcd. for C22H42O4S2: C, 60.79; H, 9.74; S, 14.75. Found: C, 60.95; H, 9.82; S, 14.74. To a solution of 11,11′-dithiobis(undecanoic acid) (1.0 g, 2.3 mmol) in THF (50 ml) is added N-hydroxysuccinimide (0.575 g, 5 mmol) followed by DCC (1.03 g, 5 mmol) at 0° C. After the reaction mixture is allowed to warm to 23° C. and is stirred for 36 h at room temperature, the dicyclohexylurea (DCU) is filtered. Removal of-the solvent under reduced pressure and recrystallization from acetone/hexane provides 11,11′-dithiobis(succinimidylundecanoate) as a white solid. Final purification is achieved by medium pressure liquid chromatography (9 bar) using silica gel and a 2:1 mixture of ethyl acetate and hexane. The organic phase is concentrated and dried in vacuum to afford 11,11′-dithiobis(succinimidylundecanoate) (1.12 g, 78%): mp 95° C.; 1H NMR (400 MHz, CDCl3): δ 2.83 (s, 4H), 2.68 (t, 2H, J=7.3 Hz), 2.60 (t, 2H, J=7.5 Hz), 1.78-1.63 (m, 4H), and 1.43-1.29 (m, 12H); FAB-MS (Cs+, 20 keV): m/z (relative intensity) 514 (100), 628 (86, M+). Anal. Calcd. for C30H48N2O8S2: C, 57.30; H, 7.69; N, 4.45; S, 10.20. Found: C, 57.32; H, 7.60; N, 4.39; S, 10.25.
Name
Sodium thiosulfate
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
Bunte salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(10-carboxydecyl)disulfide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(10-carboxydecyl)disulfide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(10-carboxydecyl)disulfide
Reactant of Route 4
Reactant of Route 4
Bis(10-carboxydecyl)disulfide
Reactant of Route 5
Reactant of Route 5
Bis(10-carboxydecyl)disulfide
Reactant of Route 6
Reactant of Route 6
Bis(10-carboxydecyl)disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.